4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C10H6ClN3O and its molecular weight is 219.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrimidine derivatives, including fused pyrimidine compounds, have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s known that pyrimidine derivatives can inhibit protein kinases . This inhibition could occur through the compound binding to the active site of the enzyme, preventing the enzyme from catalyzing its substrate.
Result of Action
The inhibition of protein kinases could potentially lead to changes in cell growth, differentiation, migration, and metabolism .
Action Environment
It’s known that 4-chloro-7h-pyrrolo[2,3-d]pyrimidine exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acids in protein substrates, a process essential for regulating various cellular activities such as growth, differentiation, and metabolism . The compound interacts with several key enzymes and proteins, including tyrosine kinases and serine/threonine kinases, by binding to their active sites and inhibiting their activity. This inhibition disrupts the phosphorylation cascade, thereby modulating cellular signaling pathways and affecting cell function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting protein kinases, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth . Additionally, it affects cell cycle progression, particularly by causing cell cycle arrest at the G1 phase, which prevents cells from proliferating . The compound also modulates the expression of genes involved in cell survival and apoptosis, further contributing to its anticancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of protein kinases. The compound binds to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins . This inhibition disrupts the signaling pathways that regulate cell growth and survival, leading to reduced cell proliferation and increased apoptosis . Additionally, the compound can interfere with the activity of other biomolecules, such as transcription factors, by altering their phosphorylation status and thereby affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of protein kinases and persistent effects on cellular function . The compound’s efficacy may diminish over time due to potential degradation or the development of resistance mechanisms in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal adverse effects . At higher doses, it can cause toxicity, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing severe toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . Additionally, the compound can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with protein kinases and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy . Additionally, the compound’s localization can affect its stability and interactions with other cellular components .
Properties
IUPAC Name |
4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-10-9-7(12-5-13-10)4-6(14-9)8-2-1-3-15-8/h1-5,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFMGPMDTWMXGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC3=C(N2)C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744902 | |
Record name | 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871025-07-9 | |
Record name | 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.